molecular formula C22H12Cl2FN3O B2612108 7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 685107-24-8

7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2612108
CAS No.: 685107-24-8
M. Wt: 424.26
InChI Key: VQSRLNIXUBREQH-UHFFFAOYSA-N
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Description

7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes dichlorophenyl, furyl, and fluorophenyl groups attached to a pyrazolo[1,5-a]pyrimidine core. Its distinct chemical properties make it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include dichlorobenzene, furfural, and fluorobenzene, along with catalysts such as palladium or copper complexes. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, using reagents like sodium hydroxide or sulfuric acid.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions. Substitution reactions may need elevated temperatures and the presence of catalysts to achieve high yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For instance, oxidation may yield hydroxylated derivatives, while reduction can produce various hydrogenated forms

Scientific Research Applications

7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine
  • 7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine
  • 7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Uniqueness

What sets 7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and bioactivity compared to other derivatives.

Biological Activity

7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is an organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its potential therapeutic applications, particularly in oncology and enzymatic inhibition.

  • Molecular Formula : C22H12Cl2FN3O
  • Molecular Weight : 424.25 g/mol
  • CAS Number : 685107-24-8

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . This compound inhibits CDK2 activity, which is crucial for regulating the cell cycle. By interfering with this enzyme, the compound effectively halts cell proliferation, making it a candidate for anticancer therapy.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance:

  • A study reported that certain derivatives showed IC50 values of 7.84 μg/ml against HepG2 (liver cancer), 5.63 μg/ml against MCF7 (breast cancer), and 3.71 μg/ml against HeLa (cervical cancer) cells .
  • The molecular docking studies indicated strong hydrogen bonding interactions with key residues in the target enzyme, enhancing the compound's binding affinity and potential efficacy .
Cell LineIC50 (μg/ml)
HepG27.84 ± 0.6
MCF75.63 ± 0.4
HeLa3.71 ± 0.1

Enzymatic Inhibition

In addition to its anticancer effects, this compound also exhibits inhibitory activity against various enzymes involved in cellular signaling pathways. The inhibition of CDK2 leads to downstream effects on cell cycle regulation and apoptosis induction.

Research Findings

A comprehensive review highlighted the versatility of pyrazolo[1,5-a]pyrimidines in medicinal chemistry. These compounds not only act as anticancer agents but also show promise in treating other conditions due to their ability to modulate various biological pathways .

Comparative Analysis with Similar Compounds

Compared to other derivatives like 7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine and others:

Compound NameActivity Profile
This compoundStrong CDK2 inhibitor; significant anticancer activity
7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidineModerate activity; less effective than fluorinated derivative

The presence of the fluorophenyl group in our compound enhances its stability and bioactivity compared to other halogenated derivatives.

Properties

IUPAC Name

7-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl2FN3O/c23-14-3-6-16(18(24)11-14)20-7-8-21(29-20)19-9-10-26-22-17(12-27-28(19)22)13-1-4-15(25)5-2-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSRLNIXUBREQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3N=CC=C(N3N=C2)C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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